3-(Hexyloxy)propane-1,2-diol
Overview
Description
3-(Hexyloxy)propane-1,2-diol is an organic compound with the molecular formula C9H20O3. It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a hexyloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexyloxy)propane-1,2-diol typically involves the reaction of propane-1,2-diol with hexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: It can participate in substitution reactions where the hexyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Compounds with different functional groups replacing the hexyloxy group.
Scientific Research Applications
3-(Hexyloxy)propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Hexyloxy)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hexyloxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets within proteins. This can lead to modulation of enzyme activity or receptor binding, resulting in various biological effects.
Comparison with Similar Compounds
Propane-1,2-diol: The parent compound without the hexyloxy substitution.
Butane-1,2-diol: A similar diol with a shorter alkyl chain.
Hexane-1,2-diol: Another diol with a different substitution pattern.
Uniqueness: 3-(Hexyloxy)propane-1,2-diol is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it valuable for specific applications where these properties are advantageous.
Biological Activity
3-(Hexyloxy)propane-1,2-diol, also known as HOPD, is an organic compound with the molecular formula C₉H₂₀O₃ and a molecular weight of approximately 176.25 g/mol. It is classified as a polyol due to its multiple hydroxyl groups, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of HOPD, including its antimicrobial properties, potential applications in cosmetic formulations, and its interactions with various biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been suggested that compounds with similar structures can inhibit the growth of certain fungi and bacteria. For instance, studies have shown that 1,2-alkanediols can be effective against mold species like Aspergillus niger, although high concentrations are often required for complete inhibition . HOPD's unique structure may enhance its efficacy compared to simpler diols.
Cytotoxicity and Safety Profile
The safety profile of HOPD is crucial for its application in consumer products. Preliminary toxicity studies indicate that HOPD can cause eye irritation (classified as Eye Irritant 2) but further research is needed to fully understand its cytotoxic effects on human cells . The compound's interactions with nucleophiles have been studied, revealing insights into its reactivity and potential cytotoxic mechanisms .
Applications in Cosmetic Formulations
HOPD has garnered attention for its potential use in cosmetic products, particularly sunscreens. Its ability to dissolve organic UV filters makes it a valuable ingredient for enhancing the stability and effectiveness of sunscreen formulations . The incorporation of HOPD in these formulations not only improves solubility but also contributes to desirable sensory properties such as texture and feel on the skin.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of HOPD, a comparison with structurally similar compounds is useful:
Compound Name | Structure Description | Unique Features |
---|---|---|
1,2-Propanediol | Propylene glycol with two hydroxyl groups | Commonly used as a solvent; less hydrophobic than HOPD |
3-(Octyloxy)propane-1,2-diol | Similar structure but with an octyloxy group | Higher hydrophobicity; different solubility characteristics |
3-(Butyloxy)propanediol | Contains a butyloxy group | Shorter carbon chain; different physical properties |
The hexyloxy group in HOPD provides distinct solubility and reactivity profiles compared to these similar compounds, making it particularly valuable in applications requiring specific interactions.
Case Studies
Several case studies have highlighted the practical implications of using HOPD in various formulations:
- Sunscreen Efficacy : A study demonstrated that formulations containing HOPD showed improved stability and UV protection compared to those without it. The compound effectively solubilized UV filters, enhancing their performance.
- Antimicrobial Testing : In laboratory settings, HOPD was tested against various microbial strains. Results indicated promising antimicrobial activity, particularly against Staphylococcus aureus and certain fungal species.
Properties
IUPAC Name |
3-hexoxypropane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-2-3-4-5-6-12-8-9(11)7-10/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVMITUCTLYRNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893620 | |
Record name | 3-Hexyloxypropylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10305-38-1 | |
Record name | 3-(Hexyloxy)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10305-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexyloxypropylene glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexyloxypropylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(hexyloxy)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HEXYLOXYPROPYLENE GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3485P35DA4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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